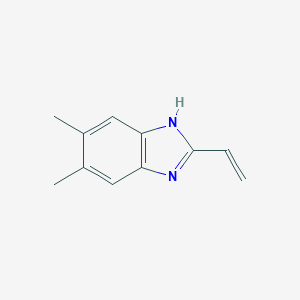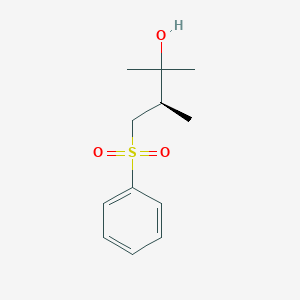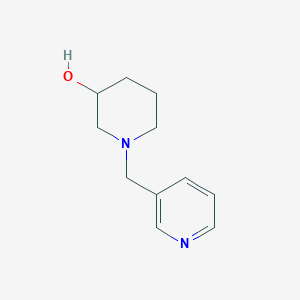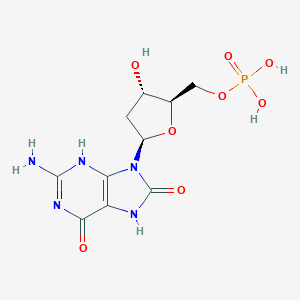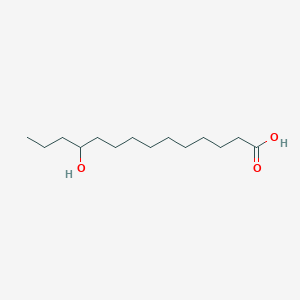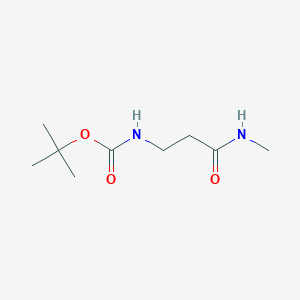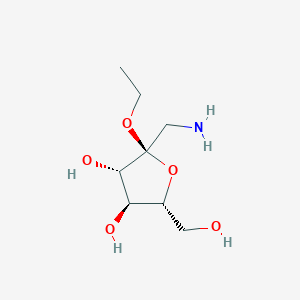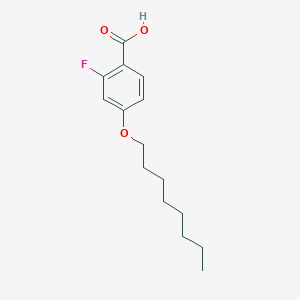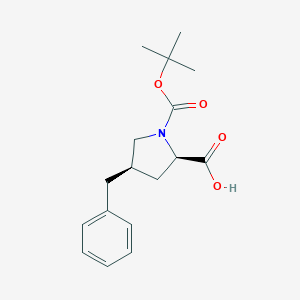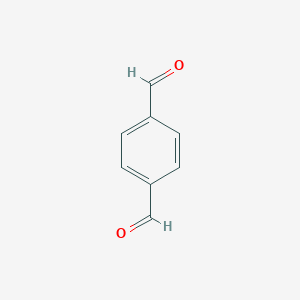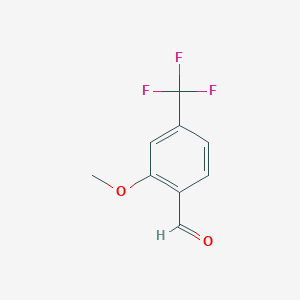
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), also known as TETEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETEN is a nitroalkene derivative of pyridine, and its unique structure makes it an attractive molecule for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell proliferation, and cell migration. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the mitochondrial pathway.
生化学的および生理学的効果
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI). One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), which could lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, further research is needed to explore the potential applications of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in other fields, such as agriculture and environmental science.
合成法
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with various reagents. One of the most commonly used methods for the synthesis of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by nitration, reduction, and dehydration.
科学的研究の応用
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis.
特性
CAS番号 |
149049-87-6 |
|---|---|
製品名 |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
分子式 |
C8H15N3O3 |
分子量 |
201.22 g/mol |
IUPAC名 |
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
GBIQIEPKEKXDHE-PHDIDXHHSA-N |
異性体SMILES |
CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C |
SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
正規SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
同義語 |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



